An In-depth Technical Guide to Phenoxy-d5-acetic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Phenoxy-d5-acetic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Phenoxy-d5-acetic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document details the physicochemical characteristics of Phenoxy-d5-acetic acid, outlines a general synthesis and purification protocol, and describes its primary application as an internal standard in quantitative analysis.
Core Chemical Properties and Structure
Phenoxy-d5-acetic acid is a deuterated analog of phenoxyacetic acid, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.
Structure:
The chemical structure of Phenoxy-d5-acetic acid consists of a deuterated phenyl group linked to an acetic acid moiety through an ether bond.
Molecular Formula: C₈H₃D₅O₃[1]
Key Identifiers and Properties:
A summary of the key chemical identifiers and properties of Phenoxy-d5-acetic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 154492-74-7 | [1] |
| Molecular Weight | 157.18 g/mol | [1] |
| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid | [1] |
| SMILES | O=C(O)COc1c(c(c(c(c1[2H])[2H])[2H])[2H])[2H] | |
| InChI | InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |
| Purity (by HPLC) | ≥98% (typical) | [1] |
| Isotopic Enrichment | ≥98 atom % D (typical) | |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C for long-term storage | [1] |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
The most common and effective method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For Phenoxy-d5-acetic acid, this would involve the reaction of deuterated phenol (phenol-d6) with a haloacetic acid salt.
Reaction Scheme:
C₆D₅ONa + ClCH₂COONa → C₆D₅OCH₂COONa + NaCl
Detailed Methodology:
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Deprotonation of Phenol-d6: In a round-bottom flask, dissolve phenol-d6 in a suitable solvent like methanol. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide-d5 salt.
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Reaction with Chloroacetate: To the solution of sodium phenoxide-d5, add an aqueous solution of sodium chloroacetate.
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Reflux: Heat the reaction mixture to reflux for a period of 1 to 4 hours to ensure the completion of the reaction.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After cooling the reaction mixture to room temperature, acidify it with a dilute strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will precipitate the Phenoxy-d5-acetic acid.
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Extraction: Extract the product from the aqueous solution using an organic solvent like diethyl ether.
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Purification: Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials. The product, being a carboxylic acid, will dissolve in the basic bicarbonate solution.
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Isolation: Re-acidify the bicarbonate solution with a strong acid to precipitate the pure Phenoxy-d5-acetic acid.
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Drying: Collect the solid product by vacuum filtration and dry it thoroughly.
Purification: Recrystallization
For higher purity, the synthesized Phenoxy-d5-acetic acid can be further purified by recrystallization.
Detailed Methodology:
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for phenoxyacetic acids.
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. The decrease in solubility will cause the pure Phenoxy-d5-acetic acid to crystallize. Further cooling in an ice bath can maximize the yield.
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them completely.
Analytical Characterization: NMR and Mass Spectrometry
The structure and purity of the synthesized Phenoxy-d5-acetic acid should be confirmed using modern analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons and a singlet for the carboxylic acid proton. The aromatic region should be devoid of signals, confirming the complete deuteration of the phenyl ring.
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¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the methylene carbon, and the carbons of the phenyl ring. The signals for the deuterated carbons will be split into multiplets due to C-D coupling.
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Mass Spectrometry (MS):
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Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of Phenoxy-d5-acetic acid (157.18 g/mol ).
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Application in Quantitative Analysis: Internal Standard in LC-MS/MS
The primary application of Phenoxy-d5-acetic acid is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical behavior is nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection enable accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Experimental Workflow: Quantification of Analytes using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., a drug, metabolite, or environmental contaminant) in a complex matrix using Phenoxy-d5-acetic acid as an internal standard.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Detailed Methodology for LC-MS/MS Quantification:
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Sample Preparation:
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A known amount of Phenoxy-d5-acetic acid (the internal standard) is added to the sample matrix (e.g., plasma, urine, water) containing the analyte of interest.
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The analyte and the internal standard are co-extracted from the matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
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LC-MS/MS Analysis:
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The extracted sample is injected into a liquid chromatograph.
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The analyte and the internal standard, having very similar chemical properties, will co-elute from the chromatography column.
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The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
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Data Analysis:
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The peak areas for both the analyte and the internal standard are integrated from the resulting chromatograms.
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The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.
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This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
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This in-depth guide provides essential technical information for researchers and professionals working with Phenoxy-d5-acetic acid. The detailed protocols and workflow descriptions are intended to facilitate its effective use in the laboratory.
